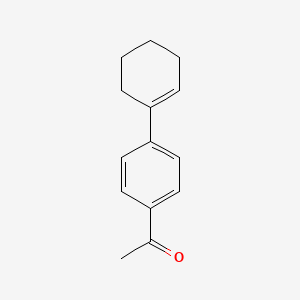

p-(1-Cyclohexenyl)-acetophenone

説明

p-(1-Cyclohexenyl)-acetophenone is an aromatic ketone derivative characterized by a cyclohexenyl substituent attached to the para position of the acetophenone backbone. This compound is synthesized via methods such as the addition of a diene to vinylacetylene in the presence of mercury salts and water, as reported for its homolog 1-acetylcyclohexene (Registry Number: 932-66-1) .

特性

CAS番号 |

27634-51-1 |

|---|---|

分子式 |

C14H16O |

分子量 |

200.28 g/mol |

IUPAC名 |

1-[4-(cyclohexen-1-yl)phenyl]ethanone |

InChI |

InChI=1S/C14H16O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-10H,2-4,6H2,1H3 |

InChIキー |

DXMHQXJHPJNEIL-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=CC=C(C=C1)C2=CCCCC2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Reactivity in Reduction Reactions

Reduction studies using EDAB (a borane-based reducing agent) highlight key differences between p-(1-cyclohexenyl)-acetophenone and related carbonyl compounds:

- Acetophenone (Table 1, entry 2) is reduced to 1-phenylethanol in 68% yield under standard conditions, reflecting moderate reactivity due to its aromatic stabilization .

- Cyclohex-2-enone (Table 1, entry 3) yields a mixture of cyclohex-2-enol (50%) and cyclohexanol (13%), indicating partial saturation of the α,β-unsaturated system .

- However, the para-acetyl group may stabilize the carbonyl via conjugation, reducing reactivity compared to aliphatic ketones like octan-3-one (9% reduction yield in 1 h) .

Substituent Effects on Electronic and Steric Properties

- p-Substituted Acetophenones: Suzuki coupling-derived analogs like p-(4-methylphenyl)-acetophenone and p-(4-methoxyphenyl)-acetophenone exhibit altered electronic profiles. The methoxy group enhances electron density at the aromatic ring, increasing polarity, whereas the cyclohexenyl group introduces steric hindrance and reduces solubility in polar solvents .

- p-Hydroxyacetophenone (C₈H₈O₂): The hydroxyl group enables hydrogen bonding, significantly elevating polarity (logP ~1.3) compared to p-(1-cyclohexenyl)-acetophenone (estimated logP ~2.8 due to the hydrophobic cyclohexenyl group) .

Physical Properties and Intermolecular Interactions

- Melting Points: While p-(1-cyclohexenyl)-acetophenone’s melting point is unreported in the evidence, related compounds like 1-acetylcyclohexene (liquid at room temperature) and p-hydroxyacetophenone (solid, mp ~150°C) suggest the cyclohexenyl derivative’s physical state depends on substituent symmetry and packing efficiency .

- Intermolecular Interactions: Acetophenone exhibits strong interactions with benzene via dipole-induced dipole forces, but the cyclohexenyl group’s bulk likely disrupts such interactions, reducing solubility in aromatic solvents .

Data Tables

Table 1. Reduction Yields of Selected Carbonyl Compounds with EDAB

| Compound | Product(s) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetophenone | 1-Phenylethanol | 68 | 1 |

| Cyclohex-2-enone | Cyclohex-2-enol + Cyclohexanol | 50 + 13 | 1 |

| Octan-3-one | 3-Octanol | 9 | 1 |

Table 2. Comparative Properties of p-Substituted Acetophenones

| Compound | Substituent | logP (Est.) | Key Applications |

|---|---|---|---|

| p-(1-Cyclohexenyl)-acetophenone | Cyclohexenyl | ~2.8 | Pharmaceutical intermediates |

| p-Hydroxyacetophenone | Hydroxyl | ~1.3 | Antioxidant synthesis |

| p-(4-Methoxyphenyl)-acetophenone | Methoxyphenyl | ~2.5 | Agrochemical intermediates |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。